
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid, mixture of diastereomers, is a complex organic compound with a unique molecular structure It is characterized by the presence of two cyclobutane rings, each containing hydroxyl and carboxylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The process involves three main steps: formation of the intermediate, cyclization, and final functionalization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as crystallization and chromatography are employed to isolate the desired diastereomers.
化学反応の分析
Types of Reactions
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or amines.
科学的研究の応用
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-oxocyclobutanecarboxylic acid: Another cyclobutane derivative with a ketone functional group.
3-hydroxycyclobutanecarboxylic acid: A simpler analog with only one hydroxyl group.
Uniqueness
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid is unique due to the presence of two cyclobutane rings and multiple functional groups, which confer distinct chemical reactivity and biological activity. Its diastereomeric nature adds complexity and potential for stereoselective interactions in various applications .
特性
分子式 |
C9H14O4 |
|---|---|
分子量 |
186.20 g/mol |
IUPAC名 |
3-hydroxy-3-(1-hydroxycyclobutyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7(11)6-4-9(13,5-6)8(12)2-1-3-8/h6,12-13H,1-5H2,(H,10,11) |
InChIキー |
ALQMHSAVNMKRHI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2(CC(C2)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


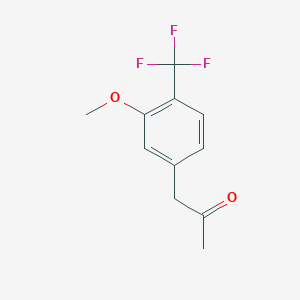
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl}methanaminehydrochloride](/img/structure/B13597312.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
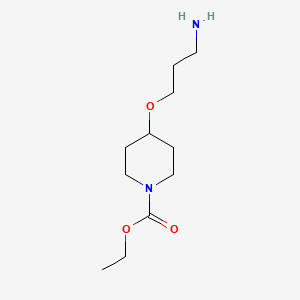
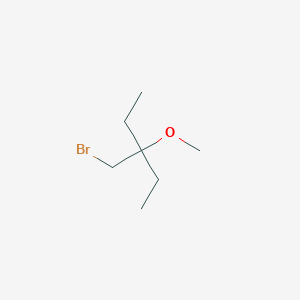
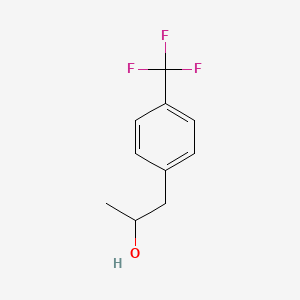

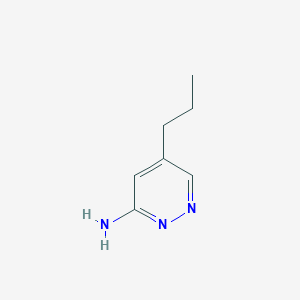

![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)


![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)

